N'-(2,2-dimethylpropanoyl)adamantane-1-carbohydrazide
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Overview
Description
N’-(2,2-dimethylpropanoyl)adamantane-1-carbohydrazide is a compound derived from adamantane, a highly symmetrical polycyclic cage molecule. Adamantane and its derivatives are known for their diverse therapeutic applications due to their hydrophobic nature and rigid cage structure, which enhances drug stability and distribution in blood plasma . This compound is of interest in medicinal chemistry and materials science due to its unique structural properties and potential therapeutic benefits.
Preparation Methods
The synthesis of N’-(2,2-dimethylpropanoyl)adamantane-1-carbohydrazide typically involves the reaction of adamantane-1-carbohydrazide with 2,2-dimethylpropanoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
N’-(2,2-dimethylpropanoyl)adamantane-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize yield and selectivity.
Scientific Research Applications
N’-(2,2-dimethylpropanoyl)adamantane-1-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.
Biology: The compound’s hydrophobic nature and stability make it useful in studying membrane interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of N’-(2,2-dimethylpropanoyl)adamantane-1-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. Once inside the cell, it can inhibit enzyme activity or disrupt protein-protein interactions, leading to therapeutic effects such as antiviral or anticancer activity .
Comparison with Similar Compounds
N’-(2,2-dimethylpropanoyl)adamantane-1-carbohydrazide can be compared with other adamantane derivatives, such as:
Amantadine: Known for its antiviral and anti-Parkinson properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent with a similar structure.
The uniqueness of N’-(2,2-dimethylpropanoyl)adamantane-1-carbohydrazide lies in its specific functional groups, which confer distinct chemical reactivity and potential therapeutic applications compared to other adamantane derivatives.
Properties
IUPAC Name |
N'-(2,2-dimethylpropanoyl)adamantane-1-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-15(2,3)13(19)17-18-14(20)16-7-10-4-11(8-16)6-12(5-10)9-16/h10-12H,4-9H2,1-3H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMYXEBMCWNLGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NNC(=O)C12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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